molecular formula C6H4BrFN2O2 B1442251 3-Bromo-6-fluoro-2-nitroaniline CAS No. 1119454-21-5

3-Bromo-6-fluoro-2-nitroaniline

Cat. No. B1442251
CAS RN: 1119454-21-5
M. Wt: 235.01 g/mol
InChI Key: KGTCOMBNHUTKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-6-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C6H4BrFN2O2 . It has a molecular weight of 235.01 .


Physical And Chemical Properties Analysis

“3-Bromo-6-fluoro-2-nitroaniline” has a predicted density of 1.896±0.06 g/cm3 . Other physical and chemical properties such as boiling point and melting point are not available in the searched resources.

Scientific Research Applications

Analytical Chemistry

As an analytical standard, 3-Bromo-6-fluoro-2-nitroaniline can be used in chromatography to help identify and quantify similar compounds in mixtures. Its unique structure allows it to serve as a reference point in methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Each of these applications leverages the unique chemical structure of 3-Bromo-6-fluoro-2-nitroaniline to fulfill specific roles in scientific research and industrial processes. The compound’s versatility underscores its importance in various fields of chemistry and material science .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, inhaled, or comes into contact with skin .

properties

IUPAC Name

3-bromo-6-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTCOMBNHUTKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoro-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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